6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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Overview
Description
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is characterized by a fused ring system containing both pyrrole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then reacted with formamidine to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the mercapto group.
Substitution: The ethyl and mercapto groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or acetonitrile .
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products can have different properties and applications depending on the nature of the substituents introduced .
Scientific Research Applications
6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an inhibitor of specific enzymes and pathways, particularly in the context of nitric oxide production.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production by targeting inducible nitric oxide synthase (iNOS). This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . Additionally, the compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of proapoptotic and antiapoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.
6-Chloro-7-deazapurine:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4: A derivative with an amino group and a piperidine ring, used as a kinase inhibitor.
Uniqueness
Its ability to inhibit specific enzymes and pathways, as well as its diverse reactivity, makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-ethyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-2-4-3-5-6(9-4)10-8(13)11-7(5)12/h3H,2H2,1H3,(H3,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWSZNQCOPDGSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)NC(=S)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736248 |
Source
|
Record name | 6-Ethyl-2-sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1275607-95-8 |
Source
|
Record name | 6-Ethyl-2-sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1275607-95-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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